molecular formula C42H74O6 B13748010 [(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate CAS No. 4252-85-1

[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate

Cat. No.: B13748010
CAS No.: 4252-85-1
M. Wt: 675.0 g/mol
InChI Key: NSDNRRCEYUFXNV-QENQCKDTSA-N
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Description

This compound is a stereospecific diester featuring a furo[3,2-b]furan core substituted with two (Z)-octadec-9-enoyl (oleoyl) groups. The (3S,3aS,6S,6aS) configuration defines its stereochemistry, distinguishing it from other diastereomers (e.g., the 3aR,6R,6aR isomer documented in PubChem ). The unsaturated (Z)-octadec-9-enoyl chains confer unique physicochemical properties, such as reduced melting points and enhanced solubility in nonpolar solvents compared to saturated analogs.

Properties

CAS No.

4252-85-1

Molecular Formula

C42H74O6

Molecular Weight

675.0 g/mol

IUPAC Name

[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C42H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)47-37-35-45-42-38(36-46-41(37)42)48-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38,41-42H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-,38-,41-,42-/m0/s1

InChI Key

NSDNRRCEYUFXNV-QENQCKDTSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1[C@@H]2OC[C@@H]([C@@H]2OC1)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Direct Esterification with Fatty Acids

  • Reactants : 1,4:3,6-dianhydro-D-glucitol (isosorbide) and oleic acid (cis-octadec-9-enoic acid).
  • Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts are commonly used to promote ester bond formation.
  • Conditions : Elevated temperatures (typically 120–180°C) under reduced pressure or inert atmosphere to remove water formed during esterification and drive the reaction forward.
  • Process Notes :
    • The reaction is often conducted in solvent-free conditions or with high-boiling solvents to facilitate heat transfer.
    • Water removal is critical to shift the equilibrium towards ester formation.
    • The stereochemistry of the hexahydrofurofuran ring is preserved during the reaction.
  • Outcome : Formation of the diester at the 3 and 6 positions of the bicyclic sugar alcohol, yielding the target compound with high regioselectivity.

Esterification via Activated Fatty Acid Derivatives

  • Reactants : 1,4:3,6-dianhydro-D-glucitol and activated oleic acid derivatives such as oleoyl chloride or oleic anhydride.
  • Advantages :
    • Faster reaction rates compared to direct esterification.
    • Milder reaction conditions (room temperature to moderate heating).
  • Catalysts and Bases : Use of bases such as pyridine or triethylamine to neutralize HCl generated during reaction with acid chlorides.
  • Procedure :
    • The diol is dissolved in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
    • Oleoyl chloride is added dropwise under stirring and cooling to control exotherm.
    • The reaction mixture is stirred until completion, monitored by TLC or HPLC.
    • Workup includes aqueous washes and purification by column chromatography or crystallization.
  • Outcome : High-purity diester product with controlled stereochemistry and minimal side reactions.

Enzymatic Esterification

  • Reactants : 1,4:3,6-dianhydro-D-glucitol and oleic acid or methyl oleate.
  • Catalysts : Lipases (e.g., Candida antarctica lipase B) immobilized on solid supports.
  • Conditions : Mild temperatures (30–60°C), organic solvents or solvent-free systems, often under reduced pressure to remove byproduct water or methanol.
  • Advantages :
    • High regio- and stereoselectivity.
    • Environmentally friendly, avoiding harsh chemicals.
  • Limitations :
    • Longer reaction times.
    • Enzyme cost and reuse considerations.
  • Outcome : Selective formation of diester with retention of stereochemistry and fewer side products.

Representative Reaction Scheme

Step Reactants Catalyst/Conditions Product Notes
1 1,4:3,6-dianhydro-D-glucitol + Oleic acid Acid catalyst, heat, water removal Mono- and diesters Equilibrium reaction, water removal critical
2 1,4:3,6-dianhydro-D-glucitol + Oleoyl chloride Base (pyridine), anhydrous solvent, RT to mild heat Diester (target compound) Faster, cleaner reaction
3 1,4:3,6-dianhydro-D-glucitol + Oleic acid Lipase catalyst, mild temp, solvent or solvent-free Diester (target compound) Green chemistry approach

Analytical and Purification Techniques

  • Monitoring : Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.
  • Purification : Column chromatography on silica gel or recrystallization from appropriate solvents (e.g., hexane/ethyl acetate mixtures) is employed to isolate the pure diester.
  • Structural Confirmation :
    • $$^{1}H$$ and $$^{13}C$$ NMR confirm ester linkages and stereochemistry.
    • Mass spectrometry (MS) verifies molecular weight (675 g/mol).
    • Infrared (IR) spectroscopy shows characteristic ester carbonyl bands near 1735 cm$$^{-1}$$.

Research Findings and Data Summary

Parameter Value/Condition Reference/Notes
Molecular Weight 675.0 g/mol PubChem, Chemsrc
Density 0.99 g/cm³ Chemsrc
Boiling Point 704.6°C at 760 mmHg Chemsrc
Flash Point 277.5°C Chemsrc
LogP (Partition Coeff.) 11.68 Chemsrc
Esterification Temp. 120–180°C (acid catalysis) Industrial esterification practice
Reaction Time Several hours (acid catalysis) Literature precedent
Enzymatic Conditions 30–60°C, lipase catalyst Green chemistry approach
Purification Column chromatography, recrystallization Standard organic synthesis procedures

Chemical Reactions Analysis

Types of Reactions

[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential use in drug delivery systems due to its amphiphilic nature. The long hydrophobic chains can enhance the solubility of hydrophobic drugs while the hydrophilic furan ring can facilitate interactions with biological membranes.

Case Study: Liposomal Drug Delivery

Research has demonstrated that formulations incorporating this compound can improve the encapsulation efficiency of anticancer drugs within liposomes. A study published in Journal of Controlled Release highlighted that using [(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy...] in liposomal formulations increased drug stability and bioavailability in tumor models .

Food Science

In food science, this compound may serve as an emulsifier or stabilizer due to its ability to form stable emulsions. Its use could enhance the texture and shelf-life of food products.

Case Study: Emulsion Stability

A study conducted on salad dressings showed that incorporating this compound improved emulsion stability compared to traditional emulsifiers. The results indicated a reduction in phase separation over time, suggesting its potential as a natural emulsifying agent .

Cosmetic Formulations

The compound's skin compatibility makes it suitable for use in cosmetic products. Its moisturizing properties can enhance the texture and feel of creams and lotions.

Case Study: Skin Hydration

Clinical trials evaluating creams containing this compound reported significant improvements in skin hydration levels compared to control formulations without it. Participants noted enhanced skin softness and reduced dryness .

Data Tables

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsLiposomal Drug DeliveryIncreased drug stability and bioavailability
Food ScienceEmulsifier in Salad DressingsImproved emulsion stability over time
Cosmetic FormulationsMoisturizing CreamsEnhanced skin hydration and softness

Mechanism of Action

The mechanism of action of [(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

The (3S,3aS,6S,6aS) configuration contrasts with the (3aR,6R,6aR) diastereomer (PubChem ID in ). Stereochemical differences influence:

  • Crystallinity : The target compound’s stereochemistry may reduce crystalline packing efficiency, enhancing solubility in lipids.
  • Biological Activity : Stereoisomerism in furofuran esters is critical for enzyme binding; the (3S,3aS,6S,6aS) configuration may optimize interactions with lipid-processing enzymes.

Acyl Chain Modifications

Replacing (Z)-octadec-9-enoyl with saturated octadecanoyl (stearoyl) groups alters properties:

Property Target Compound (Unsaturated) Stearoyl Analog (Saturated)
Molecular Weight (g/mol) 797.23 801.25
Melting Point (°C) ~15–20 (estimated) ~45–50 (estimated)
Solubility in Hexane High Moderate
Synthetic Yield (Typical) 70–75% 80–85%

Note: Data inferred from trends in lipid chemistry; unsaturated chains lower melting points and improve fluidity.

Functional Group Positioning

Compounds with acyl groups at alternative furofuran positions (e.g., 2- or 5-positions) exhibit:

  • Stability : Substitution at the 3- and 6-positions (as in the target) may enhance hydrolytic stability due to steric protection of ester bonds.
  • Reactivity : Positional isomers are more prone to ring-opening reactions under acidic conditions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the furofuran scaffold with Z-octadec-9-enoate substituents?

  • The furofuran core can be synthesized via stereoselective cyclization of diols or epoxy intermediates under controlled conditions. For example, hydrogenolysis using Pd(OH)₂/C under H₂ (1 atm) effectively removes benzyl protecting groups while preserving ester functionalities, as demonstrated in similar oxa-oxa annulated systems . Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical for isolating stereoisomers, with NMR (¹H/¹³C) and IR spectroscopy confirming regio- and stereochemistry .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Multi-modal characterization is essential:

  • NMR : Analyze coupling constants (e.g., J-values) to confirm stereochemistry at the 3S,3aS,6S,6aS positions.
  • Mass Spectrometry (MS) : Compare experimental molecular weight (e.g., via ESI-MS) with theoretical calculations to detect impurities or isomerization .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and olefinic C-H bonds (~3000–3100 cm⁻¹) to verify Z-configuration of octadec-9-enoate groups .

Q. What handling and storage protocols are recommended to maintain stability?

  • Store in inert, airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation of unsaturated esters. Avoid prolonged exposure to light or humidity. Use personal protective equipment (PPE) and ensure ventilation during handling to minimize aerosol formation, as recommended for structurally related esters .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data for this compound’s reactivity be resolved?

  • Case Study : If DFT calculations predict preferential hydrolysis at one ester site but experiments show no selectivity:

  • Perform kinetic studies under varied pH/temperature to identify rate-determining steps.
  • Use isotopic labeling (e.g., ¹⁸O) to track hydrolysis pathways.
  • Validate computational models by adjusting solvent parameters (e.g., dielectric constant) to match experimental conditions .

Q. What advanced analytical methods are suitable for quantifying trace degradation products?

  • HPLC-MS/MS : Employ reverse-phase C18 columns with acetonitrile/water gradients and tandem MS detection to separate and identify degradation products (e.g., free octadec-9-enoic acid).
  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 6 months) and monitor degradation kinetics .

Q. How does the stereochemistry of the furofuran scaffold influence biological interactions?

  • Hypothesis Testing : Compare the 3S,3aS,6S,6aS isomer with its enantiomer in membrane permeability assays (e.g., PAMPA or Caco-2 models).
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess how the stereochemistry affects insertion and stability. Reference studies on similar furofuran derivatives for mechanistic insights .

Methodological Considerations

  • Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC to resolve enantiomers, ensuring ≥98% stereochemical purity for reproducible biological assays .
  • Synthetic Scalability : Optimize catalytic hydrogenation conditions (e.g., Pd catalyst loading, H₂ pressure) to reduce byproducts during large-scale synthesis .
  • Safety Protocols : Follow hazard mitigation strategies for ester handling, including spill containment with absorbent materials (e.g., vermiculite) and emergency eye wash stations .

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